N-Ethyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate
Description
Properties
CAS No. |
31755-10-9 |
|---|---|
Molecular Formula |
C14H19ClN2O2 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
(1-ethylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-17-8-7-11(9-17)19-14(18)16-13-10(2)5-4-6-12(13)15/h4-6,11H,3,7-9H2,1-2H3,(H,16,18) |
InChI Key |
LIMHOLDGOISFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate involves several steps. One common method includes the reaction of 1-ethylpyrrolidine with 2-chloro-6-methylphenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a biochemical tool for studying enzyme interactions and protein modifications.
Medicine: Research has indicated possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is used in the formulation of certain industrial products, including coatings and adhesives, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 1-Ethylpyrrolidin-3-yl (2-chloro-6-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of covalent bonds or strong non-covalent interactions, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and functional differences between N-Ethyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate and related compounds:
Key Observations
Substituent Effects on Bioactivity :
- The chloro and methyl groups on the phenyl ring in the target compound likely enhance binding to acetylcholinesterase compared to ethylthio (Ethiofencarb) or ethylmercapto (Entry 1140) groups, due to increased electron-withdrawing effects and steric bulk .
- The pyridine ring in Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate introduces aromatic nitrogen, which may alter metabolic stability and target specificity compared to phenyl-based carbamates .
Molecular Weight and Bioavailability :
- The target compound’s higher estimated molecular weight (~265 g/mol) compared to Ethiofencarb (~225.3 g/mol) may reduce its membrane permeability but improve environmental persistence .
Toxicity Considerations :
- Ethiofencarb is classified as a moderately toxic carbamate, with an oral LD₅₀ (rat) of ~100 mg/kg. The chloro substituent in the target compound could elevate toxicity by delaying metabolic degradation, though direct data are unavailable .
Biological Activity
N-Ethyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and toxicology. Understanding its biological activity involves examining its mechanism of action, effects on enzyme activity, and implications for human health.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H16ClN2O2
- Molecular Weight : 270.73 g/mol
- IUPAC Name : this compound
This compound belongs to the class of carbamates, which are known for their reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.
This compound acts primarily as an inhibitor of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synapses, enhancing cholinergic transmission. The mechanism can be summarized as follows:
- Inhibition of AChE : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine.
- Increased Cholinergic Activity : Elevated levels of acetylcholine can lead to enhanced stimulation of cholinergic receptors, affecting various physiological processes.
Enzyme Inhibition Studies
Recent studies have shown that this compound exhibits significant inhibitory activity against AChE. The following table summarizes key findings from enzyme inhibition studies:
Note : IC50 values represent the concentration required to inhibit enzyme activity by 50%.
Toxicological Implications
The biological activity of carbamates, including this compound, raises concerns regarding toxicity, particularly in agricultural and occupational settings. Studies have indicated that exposure can lead to neurotoxic effects due to cholinesterase inhibition.
- Acute Toxicity : In animal models, acute exposure has resulted in observable neurobehavioral changes.
- Chronic Exposure Risks : Long-term exposure may lead to cumulative toxicity and potential neurodegenerative effects.
Case Studies
Several case studies highlight the implications of exposure to carbamate compounds:
- Fatal Poisoning Incidents : Reports have documented cases where carbamate derivatives were implicated in fatal poisonings, underscoring the need for careful monitoring and regulation in agricultural practices.
- Occupational Exposure Assessments : Research has focused on assessing the risks associated with occupational exposure among pesticide handlers, revealing significant correlations between exposure levels and cholinesterase activity reductions.
Q & A
Q. How can conflicting results in enzymatic inhibition assays be systematically addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
